molecular formula C21H17NO B11554000 (5Z)-5-(4-methoxybenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine

(5Z)-5-(4-methoxybenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine

Cat. No.: B11554000
M. Wt: 299.4 g/mol
InChI Key: AGDOMUAOXGDHJL-DEDYPNTBSA-N
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Description

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE is a complex organic compound with a unique structure that includes a methoxyphenyl group and an indeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 7-methyl-5H-indeno[1,2-b]pyridine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce a dihydro derivative of the original compound.

Scientific Research Applications

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the indeno-pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-4-METHOXYPHENYL)-METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE
  • **4-METHOXYPHENYL)-METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE

Uniqueness

(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE is unique due to its specific configuration and the presence of both a methoxyphenyl group and an indeno-pyridine core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-7-methylindeno[1,2-b]pyridine

InChI

InChI=1S/C21H17NO/c1-14-5-10-18-19(12-14)20(17-4-3-11-22-21(17)18)13-15-6-8-16(23-2)9-7-15/h3-13H,1-2H3/b20-13+

InChI Key

AGDOMUAOXGDHJL-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=C(C=C4)OC)C=CC=N3

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=C(C=C4)OC)C=CC=N3

Origin of Product

United States

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